2-(2-Toluidino)isonicotinic acid

Vue d'ensemble

Description

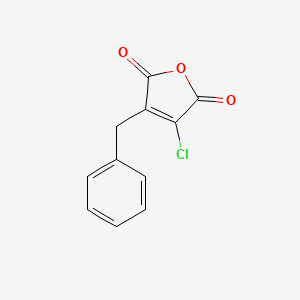

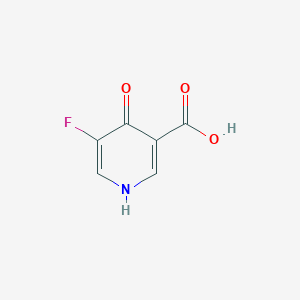

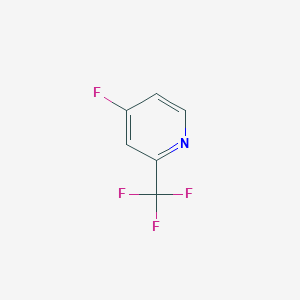

2-(2-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is also known by other synonyms such as 2-(2-methylanilino)pyridine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .Applications De Recherche Scientifique

Antibacterial Activity

2-substituted isonicotinic acid hydrazides, a category to which 2-(2-toluidino)isonicotinic acid belongs, have been studied for their antibacterial activities, especially against Mycobacterium tuberculosis. Seydel et al. (1976) explored the quantitative structure-activity relationships of these compounds, finding that the reactivity of the pyridine nitrogen atom is crucial for their biological activity, suggesting potential uses in tuberculosis treatment (Seydel, Schaper, Wempe, & Cordes, 1976).

Luminescence Properties

Isonicotinic acid and its derivatives have applications in fluorescence probing due to their luminescence properties. Yuan and Liu (2005) reported on the synthesis and luminescence of a silver(I) dimer with isonicotinic acid, indicating potential applications in the study of microsecond diffusion and dynamics in various materials (Yuan & Liu, 2005).

Electrocatalysis and CO2 Reduction

The electrocatalytic reduction of CO2 to isonicotinic acid has been demonstrated, as reported by Khoshro et al. (2015). This research highlights the dual role of CO2− in the electrosynthesis of isonicotinic acid, revealing potential applications in carbon capture and utilization technologies (Khoshro, Zare, Jafari, & Gorji, 2015).

Microbial Transformation and Metabolism Studies

Gupta and Shukla (1979) investigated the metabolism of isonicotinic acid by Sarcina sp., leading to the identification of metabolites like citrazinic acid. This study provides insights into the microbial transformation of isonicotinic acid, which could have implications in biotechnology and environmental science (Gupta & Shukla, 1979).

Photocatalytic Applications

Zulys, Adawiah, and Nasruddin (2022) explored the use of isonicotinic acid in enhancing the photocatalytic degradation efficiency of methylene blue, a dye. Their study showcases the potential of isonicotinic acid derivatives in environmental remediation and wastewater treatment (Zulys, Adawiah, & Nasruddin, 2022).

Mécanisme D'action

Target of Action

2-(2-Toluidino)isonicotinic acid, a derivative of isoniazid, primarily targets organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Once activated, it interacts with its targets, leading to changes in the bacterial cells.

Biochemical Pathways

It is known that isoniazid derivatives can affect various biochemical pathways in mycobacteria

Pharmacokinetics

Isoniazid, a related compound, is known to be rapidly absorbed and excreted, with most of a single dose being excreted in the urine within 24 hours

Result of Action

It is known that isoniazid and its derivatives have anti-mycobacterial activity . They are bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, the presence of other substances, and the temperature . .

Propriétés

IUPAC Name |

2-(2-methylanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXLMDCWKKXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651397 | |

| Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019324-25-4 | |

| Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)

![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)